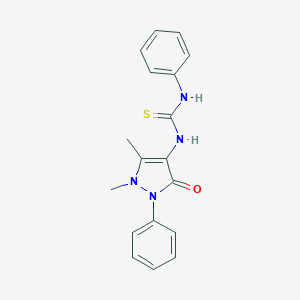
3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Overview
Description
Antipyrinyl compounds are known to exhibit various biological activities . They are synthesized from the condensation of a primary amine with a carbonyl group . They can coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
Synthesis Analysis
The synthesis of similar compounds, such as Schiff bases, involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis and characterization of perchlorate, nitrate, chloride, bromide, and iodide complexes of cobalt(II) with a new Schiff base ligand have been done by elemental analysis, electrical conductance in non-aqueous solvents, infrared and electronic and 1H NMR spectra as well as thermogravimetry .Molecular Structure Analysis
The UV-visible, magnetic susceptibility, and ESR spectral data suggest an octahedral geometry around the central metal ion in chloro and bromo complexes and a tetrahedral geometry around the central metal ion for perchlorate, nitrate, and iodide complexes .Chemical Reactions Analysis
Schiff bases are known to exhibit a variety of reactions. They can coordinate to various metal ions, which is essential for their applications . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties .Scientific Research Applications
Biological Activities and DNA Binding
Thiourea derivatives have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. These compounds show significant promise in biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential in medical and pharmaceutical research (Tahir et al., 2015).
Enzyme Inhibition and Mercury Sensing
Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. Their structure and activity relationship points to their utility in biochemical assays and environmental monitoring (Rahman et al., 2021).
Green Synthesis Approaches
Research on thioureas emphasizes the importance of environmentally friendly synthesis methods. A green synthesis approach for 1,3-disubstituted thiourea derivatives using solar energy and water as a solvent presents a sustainable method that reduces harmful byproducts, underscoring the environmental applications of thiourea compounds (Kumavat et al., 2013).
Antimicrobial and Antifungal Properties
Thiourea derivatives have been explored for their antimicrobial and antifungal activities, providing valuable insights into their potential as therapeutic agents. Their ability to inhibit the growth of various bacterial and fungal strains suggests their applicability in developing new antimicrobial and antifungal drugs (Abbas et al., 2013).
Future Directions
properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLLLUEADCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199587 | |
| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51641-29-3 | |
| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051641293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-ANTIPYRINYL)-1-PHENYL-2-THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J287O155BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)

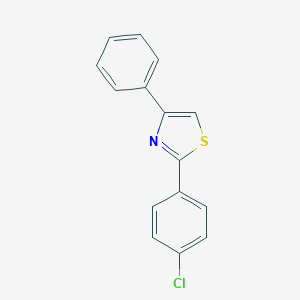


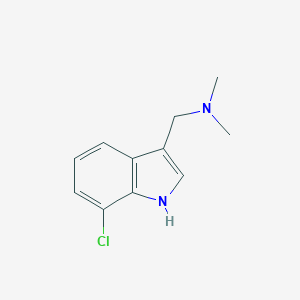
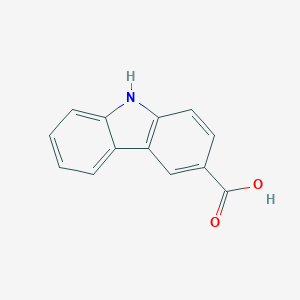
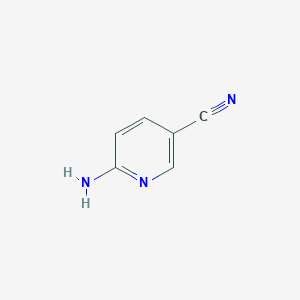
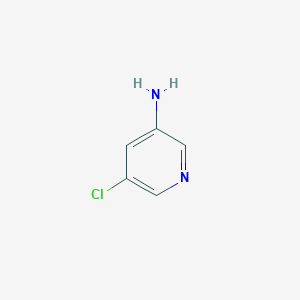
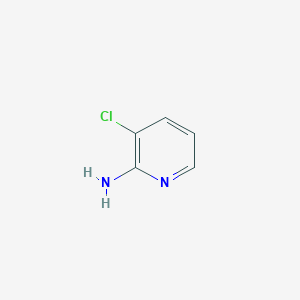
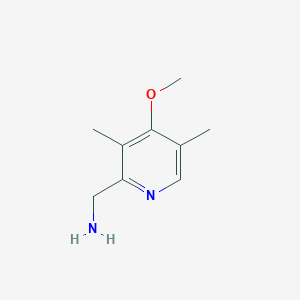
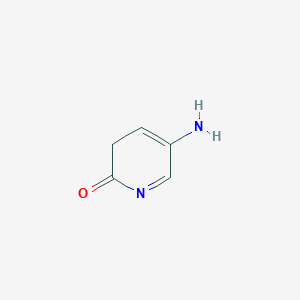
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
